molecular formula C17H14ClN3O2 B257390 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No. B257390
M. Wt: 327.8 g/mol
InChI Key: OSXPAHLXWPJHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is not fully understood. However, it has been suggested that the compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the cell membrane integrity. Its anticancer activity is believed to be due to its ability to induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has been found to have minimal toxicity towards normal cells and tissues. It has been shown to have no significant effect on liver and kidney function, hematological parameters, and body weight in animal studies. However, further studies are required to determine its long-term effects on human health.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide in lab experiments include its broad-spectrum antimicrobial activity, low toxicity towards normal cells, and potential anticancer activity. However, its limitations include its poor solubility in water and low bioavailability, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the mechanism of action to gain a better understanding of its antimicrobial and anticancer activity.
3. Development of novel drug delivery systems to improve the bioavailability and solubility of the compound.
4. Evaluation of the compound's efficacy in combination with other antimicrobial and anticancer agents.
5. Investigation of the compound's potential applications in other fields of research, such as agriculture and environmental science.
Conclusion:
In conclusion, 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a promising compound that has potential applications in various fields of research. Its broad-spectrum antimicrobial activity and potential anticancer activity make it a valuable candidate for further investigation. However, further studies are required to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis method of 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves the reaction of 3-chlorobenzoic acid with 3,4-dimethylphenyl hydrazine hydrochloride in the presence of phosphorous oxychloride. The resulting intermediate is then reacted with potassium carbonate and 2-chloroacetamide to obtain the final product.

Scientific Research Applications

3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has been extensively studied for its potential applications in various fields of research. It has been found to have significant antimicrobial activity against various strains of bacteria and fungi. Additionally, it has shown promising anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo.

properties

Product Name

3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H14ClN3O2/c1-10-6-7-12(8-11(10)2)15-16(21-23-20-15)19-17(22)13-4-3-5-14(18)9-13/h3-9H,1-2H3,(H,19,21,22)

InChI Key

OSXPAHLXWPJHDU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.